2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is an organic compound belonging to the class of pyridines This compound is characterized by a pyridine ring substituted with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with anhydrides such as maleic or citraconic anhydrides, followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- (4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl-2-methyl-1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl-1H-indole-3-carboxamide
- (6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid
Uniqueness
2-(6-Methyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetic acid moiety
Properties
CAS No. |
1227580-81-5 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-3-6(4-7(10)11)8(12)9-5/h2-3H,4H2,1H3,(H,9,12)(H,10,11) |
InChI Key |
JHIHHOOGKMNSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.